2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. The use of fluorinating agents like sodium fluoride (NaF) and potassium fluoride (KF) in combination with suitable catalysts can facilitate large-scale production. Additionally, continuous flow reactors and advanced purification techniques are utilized to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzymatic activities, receptor interactions, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-4-7(5-9(15)6-8)11-10(12(16)17)2-1-3-14-11/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBQBCYETWLRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687235 |
Source
|
Record name | 2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-78-1 |
Source
|
Record name | 2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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